(8R)-5,6,7,8-Tetrahydro-8-quinolinamine

Dynamic Kinetic Resolution Chiral Amine Synthesis Biocatalysis

(8R)-5,6,7,8-Tetrahydro-8-quinolinamine (CAS 369655-84-5) is a chiral primary amine featuring a conformationally rigid tetrahydroquinoline backbone with a defined (R)-configuration at the C8 position. This compound serves as a foundational scaffold in asymmetric synthesis and drug discovery, with its optically pure form being essential for applications where stereochemistry dictates biological or catalytic activity.

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
Cat. No. B12436359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8R)-5,6,7,8-Tetrahydro-8-quinolinamine
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=CC=N2)N.Cl
InChIInChI=1S/C9H12N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5,10H2;1H
InChIKeyOTQZVPTXGGYAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(8R)-5,6,7,8-Tetrahydro-8-quinolinamine (CAS 369655-84-5): Chiral Building Block for Asymmetric Catalysis and Medicinal Chemistry


(8R)-5,6,7,8-Tetrahydro-8-quinolinamine (CAS 369655-84-5) is a chiral primary amine featuring a conformationally rigid tetrahydroquinoline backbone with a defined (R)-configuration at the C8 position . This compound serves as a foundational scaffold in asymmetric synthesis and drug discovery, with its optically pure form being essential for applications where stereochemistry dictates biological or catalytic activity. The (R)-enantiomer is commercially available from multiple vendors with typical purities of >95% to 98%, and it is structurally related to the (S)-enantiomer (CAS 369656-57-5) and the racemic mixture (CAS 298181-83-6), which differ significantly in their performance and suitability for specific research applications [1].

Why Racemic or (S)-5,6,7,8-Tetrahydroquinolin-8-amine Cannot Substitute (8R)-5,6,7,8-Tetrahydro-8-quinolinamine


Substitution of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine with its racemic mixture or (S)-enantiomer is not a straightforward alternative due to the strict stereochemical requirements of its key applications. The (R)- and (S)-enantiomers exhibit divergent performance in both biological and catalytic contexts [1]. In antiproliferative activity assays, the (R)-enantiomer of a closely related derivative was found to be significantly more potent than its (S)-counterpart, demonstrating that biological targets interact in a stereospecific manner [1]. Similarly, in asymmetric catalysis, the chiral information of the ligand is directly transferred to the metal center, and the use of the correct enantiomer is paramount for achieving high enantioselectivity in product formation. The (R)-CAMPY ligand, derived from this scaffold, induces specific metal-centered chirality and can yield enantiomeric excesses up to 96-99% in the reduction of prochiral ketones, a level of stereocontrol that is unattainable with the racemate or the mismatched (S)-enantiomer [2][3].

(8R)-5,6,7,8-Tetrahydro-8-quinolinamine: Quantitative Evidence for Differentiated Performance in Key Applications


Chiral Resolution Advantage: Spontaneous DKR Enables Preferential (R)-Enantiomer Production

The (R)-enantiomer of this scaffold can be preferentially accessed via a spontaneous dynamic kinetic resolution (DKR) using Candida antarctica Lipase B (CAL-B) [1]. This process achieves a >60% yield of the (R)-acetamide derivative from the racemic amine, a result of the enzyme's stereoselectivity combined with a spontaneous in situ racemization pathway of the unreacted (S)-amine [1]. In contrast, the (S)-enantiomer is not preferentially formed under these conditions and requires alternative synthetic strategies. This provides a more efficient, enzymatically mediated route to the valuable (R)-configured scaffold compared to the (S)-form.

Dynamic Kinetic Resolution Chiral Amine Synthesis Biocatalysis

Antiproliferative Activity: (R)-Enantiomer Demonstrates Superior Cytotoxicity over (S)-Enantiomer

In a series of 2-methyl-substituted tetrahydroquinolin-8-amine derivatives, the (R)-enantiomer of a specific analogue (compound 5a) showed significantly greater antiproliferative activity against A2780 ovarian carcinoma cells compared to its (S)-enantiomer [1]. This differential activity is directly attributable to the stereochemistry at the C8 position [1].

Medicinal Chemistry Anticancer Agents Structure-Activity Relationship

Asymmetric Catalysis: (R)-CAMPY Ligand Achieves High Enantioselectivity in Ketone Reduction

The (R)-CAMPY ligand, derived from the (8R)-5,6,7,8-tetrahydro-8-quinolinamine scaffold, forms highly effective chiral catalysts for asymmetric transfer hydrogenation (ATH). Its rigid, flat structure is key to inducing high stereoselectivity [1]. In Ru(II) complexes, (R)-CAMPY-based catalysts reduce acetophenone derivatives with enantioselectivities up to 96% ee [1]. The performance is metal-dependent; an [Cp*Ir(H2O)(L1)]SO4 catalyst incorporating the ligand achieved 99% ee in the reduction of a β-amino keto ester [2].

Asymmetric Transfer Hydrogenation Chiral Ligand Design Organometallic Catalysis

Conformational Rigidity and Metal Binding: (R)-CAMPY Induces Stereoselective Metal Complex Formation

The (R)-CAMPY ligand exhibits 'total stereoselectivity' in the formation of its Ru(II) complexes [1]. When reacted with [RuCl2(PPh3)3], the (R)-CAMPY ligand exclusively directs the formation of a single diastereomer, the (OC-6-42-C)-[RuCl2(PPh3)2(CAMPY)] complex. This behavior is in stark contrast to less rigid chiral diamines, which often yield mixtures of diastereomeric complexes [1]. The defined and predictable metal center chirality is crucial for consistent and reproducible catalytic activity.

Coordination Chemistry Metal-Centered Chirality Catalyst Design

Optimal Scientific and Industrial Use Cases for (8R)-5,6,7,8-Tetrahydro-8-quinolinamine


Development of Enantioselective Catalysts for Ketone and Imine Reduction

This compound is the direct precursor to the (R)-CAMPY ligand family, which has proven efficacy in Ru(II)- and Ir(III)-catalyzed asymmetric transfer hydrogenation (ATH) [1][2]. Its use is indicated for research groups developing catalytic methods for the enantioselective synthesis of chiral alcohols and amines, where achieving high enantiomeric excess (up to 99%) is the primary goal [2]. The compound's rigid scaffold ensures predictable and highly stereoselective metal complex formation [1].

Medicinal Chemistry for Antiproliferative Agents

The (R)-enantiomer is the appropriate starting material for synthesizing derivatives aimed at antiproliferative activity, particularly against ovarian cancer cell lines [3]. The (R)-configuration has been shown to confer significantly higher cytotoxicity compared to the (S)-enantiomer in specific analogues, making the optically pure (R)-form essential for developing effective and selective drug candidates [3].

Synthesis of Chiral Building Blocks via Enzymatic Resolution

The compound's ability to undergo spontaneous dynamic kinetic resolution (DKR) with Candida antarctica Lipase B [4] makes it an excellent candidate for developing efficient, green chemistry routes to other chiral amines. Researchers can leverage this property to produce (R)-configured amides and amines in high yield and optical purity, which is of interest to both academic and industrial groups focused on sustainable and scalable chiral synthesis [4].

Preparation of CXCR4 Antagonist Scaffolds

The tetrahydroquinolin-8-amine core is a recognized 'privileged scaffold' for developing CXCR4 antagonists, a class of compounds with potential in HIV and cancer therapy [5]. While the literature often highlights the (S)-enantiomer in this context [5], the (R)-enantiomer is a crucial tool for comparative SAR studies to fully understand the stereochemical requirements of the target and to explore the activity of the opposite enantiomer for potential 'chiral switch' opportunities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (8R)-5,6,7,8-Tetrahydro-8-quinolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.